molecular formula C11H17N B12829722 (S)-(4-(sec-Butyl)phenyl)methanamine

(S)-(4-(sec-Butyl)phenyl)methanamine

Cat. No.: B12829722
M. Wt: 163.26 g/mol
InChI Key: XFIMXGNMAFZZRU-VIFPVBQESA-N
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Description

(S)-(4-(sec-Butyl)phenyl)methanamine is an organic compound with the molecular formula C11H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(sec-Butyl)phenyl)methanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of (S)-(4-(sec-Butyl)phenyl)nitrobenzene using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of (S)-(4-(sec-Butyl)phenyl)acetone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the use of high-pressure hydrogenation or reductive amination techniques, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(sec-Butyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(4-(sec-Butyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(4-(sec-Butyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions in asymmetric synthesis and biological systems. Its ability to act as a chiral building block makes it valuable in the development of enantiomerically pure compounds, which are crucial in pharmaceuticals and advanced materials .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

[4-[(2S)-butan-2-yl]phenyl]methanamine

InChI

InChI=1S/C11H17N/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1

InChI Key

XFIMXGNMAFZZRU-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)C1=CC=C(C=C1)CN

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN

Origin of Product

United States

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